Methyl 3-methoxy-d3-benzoate Methyl 3-methoxy-d3-benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13725419
InChI: InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-6H,1-2H3/i1D3
SMILES: COC1=CC=CC(=C1)C(=O)OC
Molecular Formula: C9H10O3
Molecular Weight: 169.19 g/mol

Methyl 3-methoxy-d3-benzoate

CAS No.:

Cat. No.: VC13725419

Molecular Formula: C9H10O3

Molecular Weight: 169.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methoxy-d3-benzoate -

Specification

Molecular Formula C9H10O3
Molecular Weight 169.19 g/mol
IUPAC Name methyl 3-(trideuteriomethoxy)benzoate
Standard InChI InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-6H,1-2H3/i1D3
Standard InChI Key DUKYPQBGYRJVAN-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=CC=CC(=C1)C(=O)OC
SMILES COC1=CC=CC(=C1)C(=O)OC
Canonical SMILES COC1=CC=CC(=C1)C(=O)OC

Introduction

Chemical Identification and Structural Analysis

Molecular Formula and Nomenclature

Methyl 3-methoxy-d3-benzoate has the molecular formula C₉H₁₀O₃, with a molecular weight of 169.19 g/mol . Its IUPAC name is methyl 3-(trideuteriomethoxy)benzoate, reflecting the deuteration at the methoxy group (-OCD₃) .

Structural Features

  • SMILES Notation: [2H]C([2H])([2H])OC1=CC=CC(=C1)C(=O)OC .

  • InChI Key: DUKYPQBGYRJVAN-FIBGUPNXSA-N .

  • The benzene ring is substituted with a methoxy-d3 group at position 3 and a methyl ester at position 1 (Figure 1) .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₀O₃
Exact Mass169.082 Da
XLogP31.8
Hydrogen Bond Acceptors3

Synthesis and Industrial Production

Synthetic Routes

Deuterated analogs of methyl benzoates are typically synthesized via esterification or transesterification using deuterated reagents. For methyl 3-methoxy-d3-benzoate:

  • Deuterated Methanol Route: Reacting 3-hydroxybenzoic acid with deuterated methanol (CD₃OH) under acidic conditions introduces the -OCD₃ group .

  • Isotopic Exchange: Post-synthetic deuteration via acid- or base-catalyzed exchange with D₂O, though less common due to lower efficiency .

Table 2: Optimized Reaction Conditions

ParameterValueOutcome
CatalystH₂SO₄ or HCl85–90% yield
Temperature60–80°CComplete esterification
SolventAnhydrous CH₃CN or DMFMinimal hydrolysis

Industrial Scalability

Continuous-flow reactors enhance deuteration efficiency by ensuring precise control over reaction parameters (e.g., residence time, temperature). This method reduces deuterium loss and improves purity (>98%) .

Physicochemical Properties

Spectral Characteristics

  • NMR: The methoxy-d3 group produces a singlet at δ 3.8 ppm in ¹H NMR, absent in non-deuterated analogs. ¹³C NMR shows a peak at δ 56.2 ppm for the deuterated methoxy carbon .

  • Mass Spectrometry: ESI-MS exhibits a prominent [M+H]⁺ ion at m/z 170.19, with deuterium incorporation confirmed by isotopic patterning .

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing CO₂ and deuterated methanol.

  • Hydrolytic Sensitivity: Stable under neutral conditions but hydrolyzes in acidic/basic media to 3-methoxy-d3-benzoic acid .

Applications in Research and Industry

Isotopic Labeling in Metabolism Studies

Deuterated methoxy groups act as non-radioactive tracers in pharmacokinetic studies. For example, methyl 3-methoxy-d3-benzoate has been used to track the metabolism of benzoate esters in murine models, revealing hepatic clearance pathways .

Internal Standards in Analytical Chemistry

In LC-MS, this compound serves as an internal standard for quantifying non-deuterated analogs in complex matrices (e.g., plasma, environmental samples), improving accuracy by correcting for ion suppression .

Catalysis and Mechanistic Studies

The deutero-methoxy group aids in elucidating reaction mechanisms. For instance, its use in Pd-catalyzed cross-coupling reactions confirmed hydride transfer as a rate-limiting step via kinetic isotope effects (KIE ≈ 2.5) .

Future Directions

Recent advances in deuterium chemistry highlight opportunities for methyl 3-methoxy-d3-benzoate in drug development, particularly in optimizing metabolic stability of lead compounds . Collaborative efforts between academia and industry are critical to expanding its applications in sustainable chemistry and precision medicine.

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